molecular formula C10H10O B083121 2-(4-Ethenylphenyl)oxirane CAS No. 10431-61-5

2-(4-Ethenylphenyl)oxirane

Cat. No. B083121
CAS RN: 10431-61-5
M. Wt: 146.19 g/mol
InChI Key: DENMIBABNWPFEG-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)oxirane is a monomer used in copolymerization reactions . It is also known by its IUPAC name, 2-(4-ethenylphenyl)oxirane .


Synthesis Analysis

The synthesis of oxetane derivatives like 2-(4-Ethenylphenyl)oxirane often involves ring-closing approaches, with the cyclization step forming a C−O or C−C bond .


Molecular Structure Analysis

The molecular formula of 2-(4-Ethenylphenyl)oxirane is C10H10O . It has a heavy atom count of 11 and a molecular weight of 146.189 . The structure includes one aromatic carbocycle, one aliphatic heterocycle, and one aliphatic ring .


Chemical Reactions Analysis

2-(4-Ethenylphenyl)oxirane is known to participate in copolymerization reactions . In addition, oxiranes like 2-(4-Ethenylphenyl)oxirane can undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Ethenylphenyl)oxirane include a molecular weight of 146.189, exact molecular weight of 146.0732, valence electrons of 56, radical electrons of 0, tPSA of 12.53, MolLogP of 2.4009, H bond acceptors of 1, and H bond donors of 0 .

Safety And Hazards

While specific safety and hazard information for 2-(4-Ethenylphenyl)oxirane was not found, it’s important to note that handling any chemical substance should be done with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific substance .

properties

CAS RN

10431-61-5

Product Name

2-(4-Ethenylphenyl)oxirane

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-ethenylphenyl)oxirane

InChI

InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2

InChI Key

DENMIBABNWPFEG-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C2CO2

Canonical SMILES

C=CC1=CC=C(C=C1)C2CO2

Other CAS RN

10431-61-5

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-liter reactor provided with a stirrer, and a thermometer, were added 25 g of p-divinylbenzene, 40 g of sodium hydrogencarbonate, and 400 ml of toluene. To the mixture, while being kept at 5° C. and stirred, was added dropwise a solution of 100 g (40% by weight) of m-chloroperbenzoic acid in toluene. The resulting mixture was stirred at 5° C. for 10 hours. After completion of the reaction, the reaction mixture was washed with aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate. The mixture was filtered from the drying agent, then stripped of the toluene under reduced pressure, and purified by distillation to yield 65 g of 4-vinylstyrene oxide (1 Torr., 74° C.). In a similar manner, 3-vinylstyrene oxide was obtained from m-divinylbenzene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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